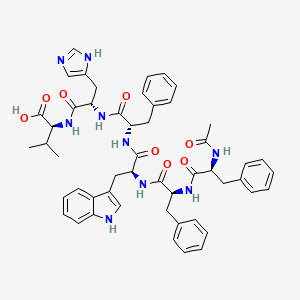
Acetyl hexapeptide-49
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetyl hexapeptide-49, also known as this compound, is a peptide-based complex ingredient widely used in personal care products. It is known for its soothing, anti-inflammatory, anti-allergic, and hydrating effects. The active ingredient is a hexapeptide with the sequence Ac-Phe-Phe-Trp-Phe-His-Val-OH. This compound reduces the activity of Proteinase-activated receptor 2 (PAR-2) by up to 80%, which is responsible for the production of pro-inflammatory cytokines IL-6 and IL-8 .
Aplicaciones Científicas De Investigación
Acetyl hexapeptide-49 has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Used as a model peptide in studies of peptide synthesis and stability.
Biology: Investigated for its role in modulating inflammatory responses and skin barrier function.
Medicine: Explored for its potential in treating skin conditions such as dermatitis and eczema.
Industry: Incorporated into personal care products for its soothing and hydrating effects
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Acetyl hexapeptide-49 involves the solid-phase peptide synthesis (SPPS) method. This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is activated and coupled to the growing peptide chain.
Deprotection: The protecting groups on the amino acids are removed to allow for the next coupling reaction.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are used to increase efficiency and consistency. The process is optimized to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Acetyl hexapeptide-49 primarily undergoes peptide bond formation and hydrolysis reactions. It is stable under physiological conditions and does not readily undergo oxidation or reduction.
Common Reagents and Conditions
Coupling Reagents: N,N’-Diisopropylcarbodiimide (DIC), Hydroxybenzotriazole (HOBt)
Deprotection Reagents: Trifluoroacetic acid (TFA)
Cleavage Reagents: TFA, water, and scavengers like triisopropylsilane (TIS)
Major Products
The major product of these reactions is the hexapeptide this compound itself, which is used in various formulations for its beneficial properties .
Mecanismo De Acción
Acetyl hexapeptide-49 exerts its effects by reducing the activity of Proteinase-activated receptor 2 (PAR-2) on skin mast cells. This receptor is responsible for the production of pro-inflammatory cytokines IL-6 and IL-8. By inhibiting PAR-2, this compound reduces the inflammatory response and allergic reactions in the skin. It also helps restore skin barrier function and reduces stinging and itching sensations .
Comparación Con Compuestos Similares
Similar Compounds
Acetyl hexapeptide-8: Known for its anti-wrinkle properties.
Palmitoyl pentapeptide-4: Used for its collagen-boosting effects.
Palmitoyl tripeptide-1: Known for its skin-repairing properties.
Uniqueness of Acetyl hexapeptide-49
This compound is unique in its ability to specifically target and reduce the activity of PAR-2, making it particularly effective in reducing inflammation and allergic reactions. Its hydrating and soothing properties also set it apart from other peptides used in personal care products .
Propiedades
Fórmula molecular |
C40H47N7O6 |
|---|---|
Peso molecular |
738.02 |
Almacenamiento |
Common storage 2-8℃, long time storage -20℃. |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



